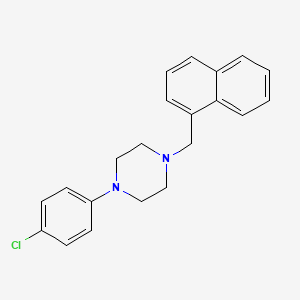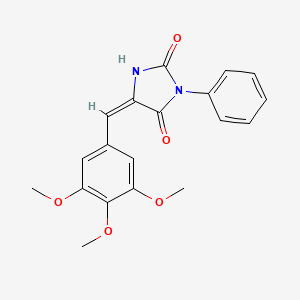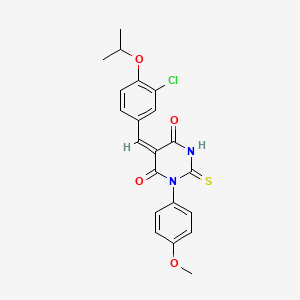
5-(3,4-diethoxy-5-iodobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
説明
5-(3,4-diethoxy-5-iodobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DIBI, and it has been shown to have a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of DIBI involves the formation of a thioether linkage between the sulfur atom of DIBI and the thiol group of the target molecule. This linkage results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. The selectivity of DIBI for thiols is due to the high reactivity of the sulfur atom in DIBI towards thiol groups.
Biochemical and Physiological Effects:
DIBI has been shown to have a variety of interesting biochemical and physiological effects. In addition to its use as a fluorescent probe, DIBI has been shown to have antioxidant properties and has been used to protect cells from oxidative stress. DIBI has also been shown to have anti-inflammatory properties and has been used to reduce inflammation in a variety of biological systems.
実験室実験の利点と制限
One of the primary advantages of DIBI is its high selectivity for thiols. This makes it an excellent tool for studying the function of thiols in biological systems. Additionally, DIBI is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIBI in lab experiments. For example, DIBI is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, DIBI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving DIBI. One area of interest is the development of new fluorescent probes based on the structure of DIBI. These probes could be designed to target other biomolecules of interest, such as proteins or nucleic acids. Another area of interest is the development of new applications for DIBI in the field of medicine. For example, DIBI could be used to detect thiol-containing biomolecules in disease states, which could provide valuable diagnostic information. Overall, the potential applications of DIBI in scientific research are vast, and there is much to be explored in this area.
Conclusion:
In conclusion, DIBI is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for thiols makes it an excellent tool for studying the function of thiols in biological systems, and its interesting biochemical and physiological effects make it a promising candidate for future research. While there are some limitations to using DIBI in lab experiments, its potential applications are vast, and there is much to be explored in this area.
科学的研究の応用
DIBI has been studied extensively for its potential applications in scientific research. One of the primary uses of DIBI is as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a critical role in many cellular processes, and the ability to detect them is crucial for understanding their function. DIBI has been shown to be highly selective for thiols and has been used to detect thiols in a variety of biological samples.
特性
IUPAC Name |
(5Z)-5-[(3,4-diethoxy-5-iodophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O3S/c1-5-21-13-9-10(7-11(17)14(13)22-6-2)8-12-15(20)19(4)16(23)18(12)3/h7-9H,5-6H2,1-4H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSIVSPJXFEQQU-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2C)C)I)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C)I)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)

![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B3480548.png)
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)

![2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3480564.png)

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480575.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480598.png)